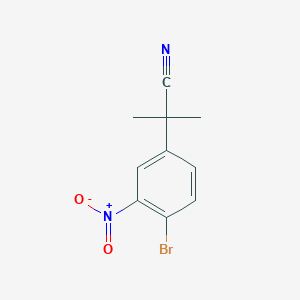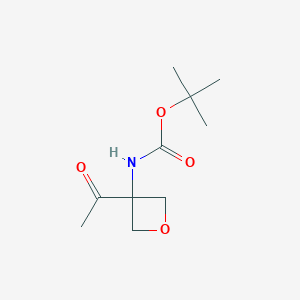![molecular formula C7H7IN4 B13603471 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 2nd position on the pyrazolo[1,5-a]pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the iodination of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a base such as N-methylmorpholine. The reaction is carried out under mild conditions to ensure selective iodination at the 7th position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to oxides or deiodinated compounds .
Scientific Research Applications
7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the heteroatoms and substituents.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness: 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable scaffold for further research and development .
Properties
Molecular Formula |
C7H7IN4 |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
7-iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C7H7IN4/c1-4-2-5-7(9)10-3-6(8)12(5)11-4/h2-3H,1H3,(H2,9,10) |
InChI Key |
FDMFSFJPUVIFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)C(=NC=C2I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)






![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)


![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
